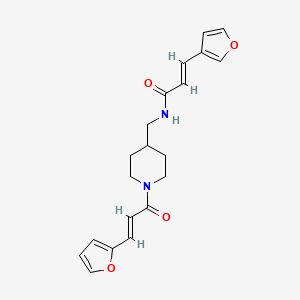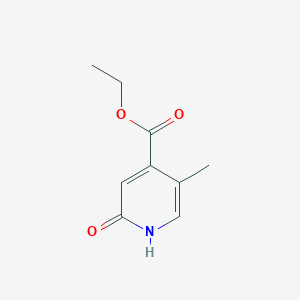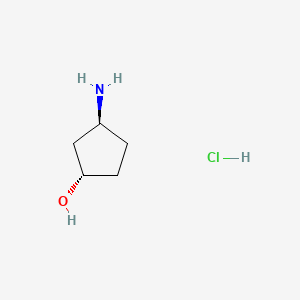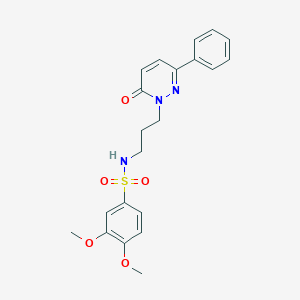![molecular formula C18H17ClFNO4 B2819895 2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1794928-96-3](/img/structure/B2819895.png)
2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, Koval et al. synthesized some new 2-chloro-4,6-dimethylnicotinonitrile from 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide using V. H. reagent (DMF-POCl 3) by refluxing the reaction mixture for 5 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate” such as melting point, boiling point, solubility, etc., are not available in the sources I found .科学的研究の応用
Fluorinated Molecules in Crystal Structure Analysis
Fluorinated compounds, such as those described by Burns and Hagaman (1993), are used in crystallography to understand molecular structures and intermolecular interactions. The presence of fluorine atoms in molecules like "2-Amino-2-(2-fluorophenyl)acetic acid" has been studied for their unique bonding properties and electron distribution, which can inform the design and synthesis of new materials with specific optical or electronic properties (Burns & Hagaman, 1993).
Metal Complexation for Catalysis and Material Science
Compounds containing benzylamine groups have been used to synthesize mixed-valence metal complexes, as demonstrated by Mondal et al. (2005). Such complexes are of interest for their unique electronic and magnetic properties, which have applications in catalysis, material science, and the development of molecular electronics (Mondal et al., 2005).
Bioconjugation and pH-Sensitive Probes
The synthesis of pH-sensitive probes based on modifications of the aminophenol group indicates the utility of similar compounds in bioconjugation and the development of diagnostic tools. Such compounds can be tailored to exhibit specific responses to the biochemical environment, making them valuable in medical diagnostics and research (Rhee, Levy, & London, 1995).
Antibacterial Activity of Metal Complexes
Zinc complexes derived from Schiff bases, incorporating similar functional groups to the compound , have been investigated for their antibacterial properties. These studies offer insights into the potential of such compounds in developing new antibacterial agents, which could address the growing issue of antibiotic resistance (Chohan, Scozzafava, & Supuran, 2003).
Chemical Modification of Membranes
Research on the effects of amino and sulfhydryl reactive reagents on membrane permeability highlights the potential application of similar compounds in studying and manipulating cell membrane dynamics. Such studies are crucial for understanding cellular processes and developing targeted therapies (Knauf & Rothstein, 1971).
作用機序
The mechanism of action of “2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate” is not specified in the sources I found. The mechanism of action usually refers to how a drug or compound produces its effect in the body, which is often determined through biological and pharmacological studies .
Safety and Hazards
特性
IUPAC Name |
[2-[(2-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-24-16-5-3-2-4-12(16)8-18(23)25-11-17(22)21-10-13-6-7-14(20)9-15(13)19/h2-7,9H,8,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVFXYSVQUZGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NCC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2819813.png)
![2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2819817.png)
![3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2819818.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2819819.png)
![(2-chloro-6-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2819821.png)
![6-Bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2819822.png)
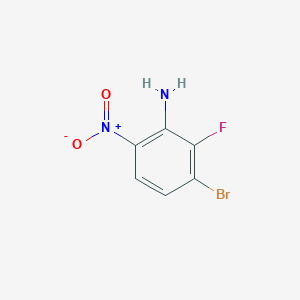
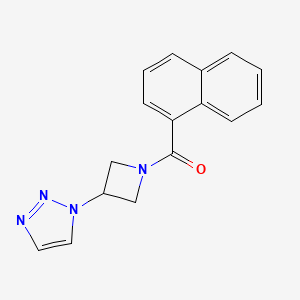
![methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2819828.png)
